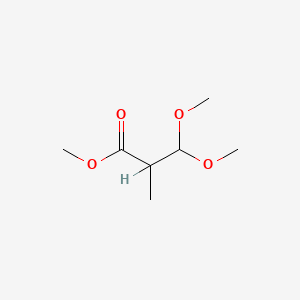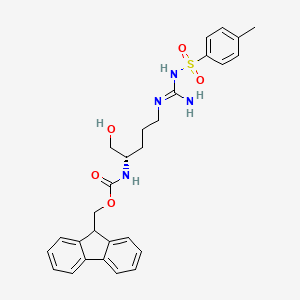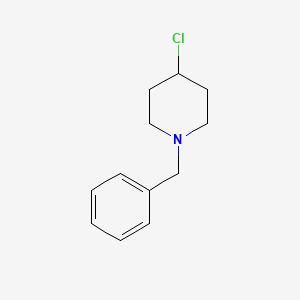
Methyl 3,3-dimethoxy-2-methylpropanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl esters and related compounds often involves the use of reagents that can introduce functional groups to the ester or modify its structure. For example, the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs involves the transformation of methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, which are versatile synthons for the preparation of polysubstituted heterocyclic systems . Similarly, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate is prepared from acetoacetic esters and used as a reagent for the preparation of various heterocyclic compounds . These methods demonstrate the versatility of methyl esters in organic synthesis.
Molecular Structure Analysis
The molecular structure of methyl esters is crucial for their reactivity and the type of chemical reactions they can undergo. For instance, the orientation around the double bond of methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate was established by X-ray analysis, which is important for understanding its reactivity in the synthesis of heterocyclic compounds . The molecular structure dictates the sites of reactivity and the possible transformations the compound can undergo.
Chemical Reactions Analysis
Methyl esters participate in a variety of chemical reactions, often acting as precursors for the synthesis of heterocyclic systems. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with heterocyclic compounds containing an active methylene group to afford benzoylamino substituted pyranopyrimidinones and other pyranone derivatives . These reactions are typically facilitated by the presence of electron-withdrawing or electron-donating groups on the ester, which can stabilize the transition states or intermediates formed during the reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl esters, such as boiling point, melting point, solubility, and stability, are influenced by their molecular structure. For instance, the presence of substituents like dimethylamino or benzyloxycarbonyl groups can affect the compound's polarity, solubility in organic solvents, and reactivity towards nucleophiles or electrophiles. The high analytical purity of synthesized compounds, such as 1,1-dimethoxy-2-phenylpropane, indicates their potential for use in sensitive applications like the food industry .
Aplicaciones Científicas De Investigación
-
- Application : Methyl 3,3-dimethoxy-2-methylpropanoate is an organic base that can be used as a reagent for alkylation reactions .
- Methods of Application : This compound is typically used in a solution form and added to the reaction mixture containing the substrate to be alkylated .
- Results or Outcomes : It has been shown to be an effective nucleophile in the methylation of DNA and proteins with high yields .
-
- Application : Methyl 3,3-dimethoxy-2-methylpropanoate is also used in the synthesis of methyl methacrylate and dicyandiamide catalysts .
- Methods of Application : The exact methods of application can vary, but generally involve the reaction of Methyl 3,3-dimethoxy-2-methylpropanoate with other reagents under controlled conditions to form the desired products .
- Results or Outcomes : The resulting products, such as methyl methacrylate, are important monomers used in the production of polymers .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3,3-dimethoxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-5(6(8)9-2)7(10-3)11-4/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFKVFFWFXUWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997888 | |
| Record name | Methyl 3,3-dimethoxy-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3-dimethoxy-2-methylpropanoate | |
CAS RN |
76526-43-7 | |
| Record name | Methyl 3,3-dimethoxy-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76526-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,3-dimethoxy-2-methylpropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076526437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,3-dimethoxy-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80997888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,3-dimethoxy-2-methylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)

![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)
![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)









